Cas no 2639399-01-0 (methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate)

methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-27724672
- methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate
- 2639399-01-0
-
- Inchi: 1S/C12H15NO4S/c1-16-10-4-3-7(5-9(10)14)11-13-8(6-18-11)12(15)17-2/h3-5,8,11,13-14H,6H2,1-2H3/t8-,11?/m0/s1
- InChI Key: XNWACUMFAMOBRK-YMNIQAILSA-N
- SMILES: S1C[C@@H](C(=O)OC)NC1C1C=CC(=C(C=1)O)OC
Computed Properties
- Exact Mass: 269.07217913g/mol
- Monoisotopic Mass: 269.07217913g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 302
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 93.1Ų
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27724672-0.1g |
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate |
2639399-01-0 | 95.0% | 0.1g |
$1939.0 | 2025-03-20 | |
Enamine | EN300-27724672-1.0g |
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate |
2639399-01-0 | 95.0% | 1.0g |
$2203.0 | 2025-03-20 | |
Enamine | EN300-27724672-10.0g |
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate |
2639399-01-0 | 95.0% | 10.0g |
$9474.0 | 2025-03-20 | |
Enamine | EN300-27724672-0.05g |
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate |
2639399-01-0 | 95.0% | 0.05g |
$1851.0 | 2025-03-20 | |
Enamine | EN300-27724672-5.0g |
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate |
2639399-01-0 | 95.0% | 5.0g |
$6390.0 | 2025-03-20 | |
Enamine | EN300-27724672-2.5g |
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate |
2639399-01-0 | 95.0% | 2.5g |
$4319.0 | 2025-03-20 | |
Enamine | EN300-27724672-0.5g |
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate |
2639399-01-0 | 95.0% | 0.5g |
$2115.0 | 2025-03-20 | |
Enamine | EN300-27724672-0.25g |
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate |
2639399-01-0 | 95.0% | 0.25g |
$2027.0 | 2025-03-20 |
methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate Related Literature
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Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929
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Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162
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Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
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Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757
Additional information on methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate
Comprehensive Overview of Methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate (CAS No. 2639399-01-0)
The compound methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate (CAS No. 2639399-01-0) is a chiral thiazolidine derivative with significant potential in pharmaceutical and biochemical research. Its unique structure, featuring a thiazolidine ring and a methoxy-phenyl moiety, makes it a subject of interest for drug discovery and organic synthesis. Researchers are increasingly exploring its applications in enzyme inhibition, anti-inflammatory properties, and as a chiral building block for asymmetric synthesis.
One of the key reasons for the growing attention toward methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate is its role in modulating biological pathways. The presence of both hydroxy and methoxy functional groups enhances its solubility and binding affinity to target proteins, which is crucial for drug design. Recent studies suggest its potential in addressing oxidative stress-related conditions, a hot topic in anti-aging and neurodegenerative disease research.
From a synthetic chemistry perspective, the thiazolidine core of this compound is highly versatile. It serves as a scaffold for developing small-molecule therapeutics, particularly in the fields of metabolic disorders and infectious diseases. The chiral center at the 4-position further allows for stereoselective reactions, making it valuable for asymmetric catalysis and enantioselective synthesis—topics frequently searched in academic and industrial chemistry forums.
In the context of green chemistry, methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate has been investigated for its eco-friendly synthesis routes. Researchers are optimizing catalytic methods to reduce waste and improve yield, aligning with the global push for sustainable chemistry. This aligns with the rising demand for biodegradable intermediates and low-toxicity compounds in the pharmaceutical industry.
The compound’s spectroscopic properties, including NMR and IR data, are well-documented, aiding in its identification and purity assessment. Analytical chemists often search for CAS No. 2639399-01-0 to access its spectral libraries or chromatographic methods, highlighting its relevance in quality control workflows. Additionally, its stability under physiological conditions makes it a candidate for in vivo studies, further driving its popularity in preclinical research.
As the scientific community continues to explore methyl (4R)-2-(3-hydroxy-4-methoxyphenyl)-1,3-thiazolidine-4-carboxylate, its applications in personalized medicine and targeted drug delivery are gaining traction. With advancements in computational chemistry, researchers are simulating its interactions with biological targets, a trend reflecting the integration of AI-driven drug discovery. This compound exemplifies the intersection of traditional organic synthesis and modern high-throughput screening technologies.
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